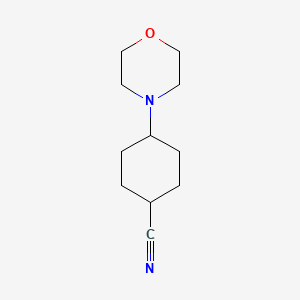
4-Morpholinocyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinocyclohexanecarbonitrile: is a chemical compound with the molecular formula C11H18N2O . It is characterized by the presence of a morpholine ring attached to a cyclohexane ring, which is further bonded to a carbonitrile group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinocyclohexanecarbonitrile typically involves the reaction of cyclohexanone with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a cyanide source . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: For industrial-scale production, a one-pot multi-step process is often employed. This method starts with cyclohexanone and involves several steps, including coupling, cyclization, and reduction reactions. The process is designed to be efficient and high-yielding, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Morpholinocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Morpholinocyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of catalysts and materials science investigations .
Wirkmechanismus
The mechanism of action of 4-Morpholinocyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structural modifications. The morpholine ring plays a crucial role in binding to the target site, while the carbonitrile group can participate in various chemical interactions, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Morpholine: A simpler analog with a similar ring structure but without the cyclohexane and carbonitrile groups.
Cyclohexanecarbonitrile: Lacks the morpholine ring but shares the cyclohexane and carbonitrile groups.
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: A more complex compound with additional heterocyclic rings
Uniqueness: 4-Morpholinocyclohexanecarbonitrile is unique due to its combination of the morpholine ring, cyclohexane ring, and carbonitrile group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C11H18N2O |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
4-morpholin-4-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H18N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h10-11H,1-8H2 |
InChI-Schlüssel |
YBUZPJVHMZIAIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C#N)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


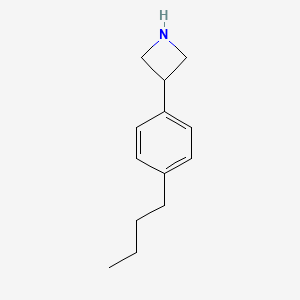
![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)
![[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)

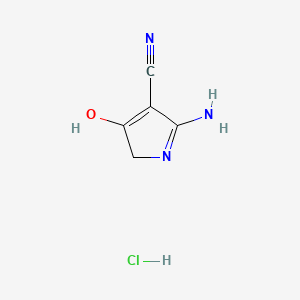
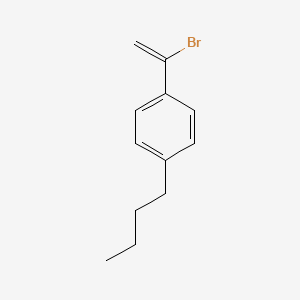

![4-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13704181.png)


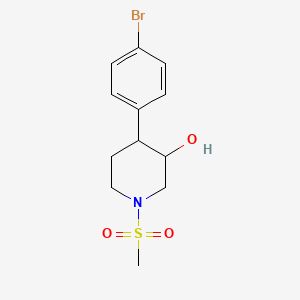
![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)

![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)
